molecular formula C23H32N4OS B2845425 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-60-8

1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No. B2845425
CAS RN: 868228-60-8
M. Wt: 412.6
InChI Key: DOMCOOGTMDHXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea (EMPTU) is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various research studies.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that certain derivatives synthesized from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea show promising antimicrobial and antifungal properties. A study by Yolal et al. (2012) synthesized eperezolid-like molecules, revealing high anti-Mycobacterium smegmatis activity, indicating potential applications in treating bacterial infections.

Analgesic and Anti-inflammatory Properties

Another research avenue explores the compound's analgesic and anti-inflammatory capabilities. Gevorgyan et al. (2017) reported on the synthesis of derivatives that possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, suggesting therapeutic potential in managing pain and inflammation without focusing on specific dosages or side effects [Gevorgyan et al., 2017].

Antiparkinsonian Activity

Compounds derived from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea have been evaluated for their potential in treating Parkinson's disease. Azam et al. (2009) synthesized thiourea derivatives showing significant antiparkinsonian activity in models induced by haloperidol in mice. This suggests a new approach to treating Parkinson's disease and may serve as a foundation for future drug design [Azam et al., 2009].

Anticancer and Antitubercular Activities

The anticancer potential of thiophene-2-carboxaldehyde derivatives, including those similar in structure to 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea, has been explored. Shareef et al. (2016) highlighted that these new compounds have good antibacterial and antifungal activity, and less toxicity, alongside notable binding characteristics to Human Serum Albumin (HSA), indicating potential in cancer treatment [Shareef et al., 2016]. Additionally, Foks et al. (2004) synthesized derivatives for tuberculostatic activity, suggesting uses in combating tuberculosis [Foks et al., 2004].

Corrosion Inhibition

In the field of materials science, novel eco-friendly corrosion inhibitors derived from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea were synthesized and tested for their efficiency in protecting mild steel in hydrochloric acid solution. Lavanya et al. (2020) demonstrated that these inhibitors show significant potential in increasing the corrosion resistance of metals, marking their importance in industrial applications [Lavanya et al., 2020].

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4OS/c1-4-28-21-12-10-20(11-13-21)25-23(29)24-18(2)22(19-8-6-5-7-9-19)27-16-14-26(3)15-17-27/h5-13,18,22H,4,14-17H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCOOGTMDHXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

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